molecular formula C16H20BrN3O4 B1442308 tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1232423-55-0

tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No. B1442308
M. Wt: 398.25 g/mol
InChI Key: PLHJZPJJSJPZJV-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrazine, a heterocyclic aromatic compound. The compound has been used in various studies as a model compound for the synthesis of various other compounds. It has also been used in the synthesis of other heterocyclic compounds, such as pyridines, thiazoles, and quinolines.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Tert-butyl carbazate, a related compound, has been used in synthesizing various compounds with antimicrobial activity. These compounds, including triazoles and oxadiazoles derivatives, were characterized by spectroscopic techniques and showed promising biological activity (Ghoneim & Mohamed, 2013).

  • Crystal Structures and Halogen Bonds : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds similar to the one , have been analyzed for their crystal structures. These studies provide insights into the interactions involving carbonyl groups, which could be relevant for the chemical behavior of tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Baillargeon et al., 2017).

  • Antibacterial Activity of Derivatives : Research on derivatives of tert-butyl carbazate has revealed their potential antibacterial activity. These derivatives were synthesized through various chemical reactions and their antibacterial properties were evaluated, which suggests possible applications in developing new antibacterial agents (Prasad, 2021).

  • Chemical Synthesis and Reactions : Studies have shown the use of tert-butyl carbazate derivatives in various chemical reactions, such as Diels‐Alder reactions. These reactions are fundamental in organic synthesis and could potentially be applied to tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate for the development of new compounds (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Novel Compounds : The synthesis of novel compounds like dihydropyrazin-2(1H)-one O-(tert-butyl)oximes from N-tert-butoxy acyl imidoyl bromide demonstrates the versatility of tert-butyl carbazate derivatives in creating new chemical entities. This process could be relevant for the synthesis and study of tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Aoyama et al., 2018).

  • Regioselective Deprotection and Acylation : Tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, a related compound, was used in a study focusing on regioselective deprotection and acylation. This kind of research is essential in the development of complex molecules, potentially including tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Pak & Hesse, 1998).

properties

IUPAC Name

tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O4/c1-8-10-12(18-9-11(17)19-10)20(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h1,9H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJZPJJSJPZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

Synthesis routes and methods

Procedure details

Sodium carbonate (918.5 μL of 2 M, 1.837 mmol) was added to a solution of tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-tert-butoxycarbonyl-carbamate (720 mg, 1.531 mmol) in DMF (2 mL) and the resulting solution heated at 90° C. for 20 minutes. The reaction mixture was allowed to cool to RT and diluted with EtOAc and water and the layers separated. The aqueous layer was extracted further with EtOAc and the combined organics washed with water, dried (MgSO4) and concentrated in vacuo to give the product as a yellow solid (574 mg, 94% Yield). 1H NMR (400.0 MHz, DMSO) d 1.43 (18H, s), 3.53 (1H, s), 8.55 (1H, s); MS (ES+) 400.03
Quantity
918.5 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

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